molecular formula C9H11NO B110321 N-Benzylacetamide CAS No. 588-46-5

N-Benzylacetamide

Cat. No. B110321
CAS RN: 588-46-5
M. Wt: 149.19 g/mol
InChI Key: UZJLYRRDVFWSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-benzylacetamide derivatives has been explored in various studies, with a focus on their potential biological activities. For instance, the synthesis of N-substituted acetamidines, including N-benzylacetamidine, has been reported as selective inhibitors of inducible nitric oxide synthase (iNOS), with a docking study providing insights into the interaction of these inhibitors with NOS . Additionally, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their affinity at sigma1 and sigma2 receptors, with the unsubstituted compound showing high affinity and selectivity for sigma1 receptors . The synthesis of N-(1-benzylpiperidin-4-yl)arylacetamides also demonstrated higher affinity for sigma1 versus sigma2 receptors, with various aromatic ring replacements and substitutions being explored . A nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides has been disclosed, yielding α-substituted phenylacetamide with steric hindrance, a challenging synthesis via palladium-catalyzed aminocarbonylation .

Molecular Structure Analysis

The molecular structure of N-benzylacetamide derivatives plays a crucial role in their biological activity. The influence of substitutions on the phenylacetamide aromatic ring has been examined through quantitative structure-activity relationship (QSAR) studies, revealing that halogen substitution generally increases the affinity for sigma2 receptors while maintaining a similar affinity for sigma1 receptors . Comparative molecular field analysis indicated that the electrostatic properties of substituents in the phenylacetamide aromatic ring strongly influenced binding to sigma1 receptors .

Chemical Reactions Analysis

Chemical reactions involving N-benzylacetamide derivatives have been studied, such as the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which proceeds under mild conditions without metal catalysis . The one-pot conversion of azido arenes to N-arylacetamides and N-arylformamides has been achieved using sodium iodide in acidic media, extending the synthesis to various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzylacetamide derivatives are influenced by their structural components. For example, the presence of electron-donating groups, such as OH, OMe, or NH2, resulted in weak or negligible affinity for sigma2 receptors and a moderate affinity for sigma1 receptors . The synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents have shown that these compounds possess a broad spectrum of activity against various microorganisms . Additionally, the synthesis of 2-aryloxy-N-phenylacetamide and N'-(2-aryloxyoxyacetyl) benzohydrazide derivatives has demonstrated good antibacterial activity against a selected panel of bacteria .

Scientific Research Applications

Mass Spectrometric Studies

N-Benzylacetamide has been studied for its mass spectrometric properties. Gilbert, Potter, and Stace (1975) found that its major fragmentations are similar to those observed in the acetanilide spectrum, with a secondary dissociation of the [C6H5CH2NH]+ ion by loss of HCN, transferring the -N–H hydrogen to the ring (Gilbert, Potter, & Stace, 1975).

Polymer Chemistry

In polymer chemistry, Deng et al. (2012) explored N-acylation as a method for reducing the LUMO energy levels of benzodipyrrolidone-based polymers. They found that N-acylated polymers showed reduced LUMO levels and improved reversibility of reductive doping compared to N-alkylated polymers. This suggests potential applications for N-Benzylacetamide in modifying polymer properties (Deng et al., 2012).

Molecular Docking and Anticonvulsant Activity

Adedirin et al. (2018) conducted a QSAR and molecular docking study to design new N-benzylacetamide derivatives as inhibitors of γ-aminobutyrate-aminotransferase, with potential anticonvulsant properties. Their study used 90 compounds to develop QSAR models and designed 118 new N-benzylacetamide derivatives, showing potential as anticonvulsant agents (Adedirin et al., 2018).

Structural and Vibrational Properties

Chain et al. (2016) combined spectroscopic studies with ONION calculations to analyze the structural, electronic, topological, and vibrational properties of a series of N-benzylamides derived from Maca (Lepidium meyenii), including N-benzylacetamide. This research provides insight into the reactivities and behaviors of these compounds (Chain et al., 2016).

Future Directions

Future research could focus on the potential therapeutic applications of N-Benzylacetamide and its derivatives. For instance, α_substituted acetamido-N-benzylacetamide derivatives have been suggested as potential anticonvulsant agents . Additionally, the role of N-Benzylacetamide in the metabolic profiling of benznidazole, a drug used to treat Chagas disease, could be further investigated .

properties

IUPAC Name

N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJLYRRDVFWSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052249
Record name N-Benzylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylacetamide

CAS RN

588-46-5
Record name N-Benzylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BENZYLACETAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1QMH7S17P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

After completion of the reaction, 1% hydrochloric acid (23 g) was dropwide added at 10° C. or lower and after stirred for 30 minutes, settled and separated. The obtained organic layer was washed with 9% salt water (7 g) at 5 to 10° C., settled and separated. The obtained organic layer was washed with an aqueous 5% sodium hydrogen carbonate solution (11.8 g) at 15 to 30° C., settled and separated After that, the organic layer was washed with ion-exchange water (6 g) at 25 to 35° C., settled and separated. The obtained organic layer was evaporated to obtain a solution (10.04 g) of a desired pale yellowish transparent solution or white solid. The content was found 86.5% by gas chromatography analysis. The pure product yield was 8.68 g (yield 87.8% based on acetic acid). The content of impurities are as follows; diisobutylcarbonate: 2.0%, and N-isobutyloxycarbonyl)-benzylamine: 2.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g of benzylamine was dissolved in 200 ml of methylene chloride followed by the addition of 26 ml of triethylamine and dropwise addition of 7.3 ml of acetyl chloride at 0° C. After stirring for 1 hour at room temperature, 2 ml of methanol was added to the reaction system at 0° C. followed by 120 ml of water and separation of the phases. The aqueous layer was extracted with 100 ml of chloroform, and the resulting organic layer was concentrated after drying with anhydrous sodium sulfate to obtain 8.55 g of the target compound (yield: 61%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
61%

Synthesis routes and methods III

Procedure details

2.1 g. of benzylamine, 7.4 g. of methyl acetate and 1.5 g. of the sodium salt of 4,6-dimethyl-2-hydroxypyridine are dissolved in 30 ml. of dimethyl acetamide and heated at about 78° C. for 4.5 hours. As determined by thin layer chromatography, all but a trace of the benzylamine is consumed. 200 ml. of water and 0.9 ml. of concentrated hydrochloric acid are added to the reaction solution, and the solution is extracted three times with 100 ml. of ethyl acetate. The organic layer is washed with 100 ml. of water, and, after drying with sodium sulfate, concentrated and crystallized. Recrystallization from 300 ml. of ether-petroleum benzin (1:1), 2.5 g. of needle-like crystals of N-benzyl acetamide are obtained (yield: 84 percent). m.p. 60.5° - 62° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Synthesis routes and methods IV

Procedure details

2.1 g. of benzylamine, 7.4 g. of methyl acetate and 1.5 g. of the sodium salt of 4,6-dimethyl-2-hydroxypyridine are dissolved in 30 ml. of dimethyl acetamide and heated at about 78° C. for 4.5 hours. As determined by thin layer chromatography, all but a trace of the benzylamine is consumed. 200 ml. of water and 0.9 ml. of concentrated hydrochloric acid are added to the reaction solution, and the solution is extracted three times with 100 ml. of ethyl acetate. The organic layer is washed with 100 ml. of water, and, after drying with sodium sulfate, concentrated and crystallized. After recrystallization from 300 ml. of ether-petroleum benzin (1:1), 2.5 of needle-like crystals of N-benzyl acetamide are obtained (yield: 84%).m.p. 60.5° - 62° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Synthesis routes and methods V

Procedure details

Benzylamine (1 mL) and acetic acid (20 mL) may be mixed together. The mixture may be heated at 115° C. for 17 hours. The excess acetic acid may be distilled from the reaction mixture using a rotary evaporator. The product may be crystallized from toluene. The mixture may be cooled to 0° C. and then filtered.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylacetamide
Reactant of Route 2
Reactant of Route 2
N-Benzylacetamide
Reactant of Route 3
Reactant of Route 3
N-Benzylacetamide
Reactant of Route 4
Reactant of Route 4
N-Benzylacetamide
Reactant of Route 5
Reactant of Route 5
N-Benzylacetamide
Reactant of Route 6
Reactant of Route 6
N-Benzylacetamide

Citations

For This Compound
915
Citations
H Kohn, KN Sawhney, P Bardel… - Journal of medicinal …, 1993 - ACS Publications
Earlier studies showed that (R, S)-a-acetamido-jV-benzylacetamides (2) containing a five-and sixmembered aromatic or heteroaromatic group appended at the C (a) site displayed …
Number of citations: 65 pubs.acs.org
AY Jin, H Kohn, C Béguin, SV Andurkar… - Canadian journal of …, 2005 - cdnsciencepub.com
… The substituted acetamido-N-benzylacetamide derivatives examined in this study were shown to influence anticonvulsant activity through seven physical and chemical properties. …
Number of citations: 13 cdnsciencepub.com
W Śmiszek-Lindert, J Kusz - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… Molecules of N-benzylacetamide, C 9 H 11 NO, are interconnected by a framework of weak intermolecular N—H⋯O hydrogen bonds. The molecules form infinite hydrogen-bonded …
Number of citations: 8 scripts.iucr.org
P Bardel, A Bolanos, H Kohn - Journal of medicinal chemistry, 1994 - ACS Publications
Chemistry Preparation of the pyrid-2-yl derivative 11 was ac-complished in 15% yield bytreatment of a-acetamido-oc-bromo-iV-benzylacetamide6 (14) with 2-pyridyllithium8 (2.1 equiv). …
Number of citations: 55 pubs.acs.org
U Abdulfatai, S Uba, BA Umar, MT Ibrahim - SN Applied Sciences, 2019 - Springer
… α_substituted acetamido-N-benzylacetamide (anticonvulsant … of α_substituted acetamido-N-benzylacetamide (2-acetamido-2-… α_substituted acetamido-N-benzylacetamide that …
Number of citations: 19 link.springer.com
O Adedirin, A Uzairu, GA Shallangwa… - The Journal of …, 2018 - periodicos.ufv.br
… to design and virtually screen some new N-benzylacetamide derivatives for their ability to … These informed the design and virtual screening of 118 new N-benzylacetamide derivatives …
Number of citations: 17 periodicos.ufv.br
ME Marson, J Altcheh, G Moscatelli, S Moroni… - European Journal of …, 2015 - Springer
… From all detected species, two can be undoubtedly associated with the BNZ and N-benzylacetamide molecules, the second one being a fragment of the parent drug (BZN). From the …
Number of citations: 10 link.springer.com
U Abdulfatai, A Uzairu, S Uba - Cogent Chemistry, 2016 - Taylor & Francis
… ) of α_substituted acetamido-N-benzylacetamide derivatives as an anticonvulsant activity. … The modeled α_substituted acetamido-N-benzylacetamide derivatives as an anticonvulsant …
Number of citations: 16 www.tandfonline.com
FE Chain, MF Ladetto, A Grau, CAN Catalán… - Journal of Molecular …, 2016 - Elsevier
… with those also calculated in this work for the N-benzylacetamide, N-benzylpropanamide and N-… assignments were only reported for N-benzylacetamide, N-benzylhexanamide and N-…
Number of citations: 41 www.sciencedirect.com
M Li, DF Roswell, EH White - Biochemical and biophysical research …, 1993 - Elsevier
α-Chymotrypsin (CT) is slowly inhibited by N-nitroso-N-benzylacetamide (1) at 25C. The 13 C-NMR spectrum of the hydrolysate of 13 C-enriched 1-inhibited CT shows five new signals …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.